

# A Technical Guide to the Spectroscopic Data of Dibromoacetaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and physical data for **dibromoacetaldehyde** (C<sub>2</sub>H<sub>2</sub>Br<sub>2</sub>O), a halogenated organic compound of interest in environmental and toxicological research. Due to its reactive nature, comprehensive public spectroscopic data is limited. This document compiles the available information and presents it in a structured format.

## **Physical and Chemical Properties**

Basic physical and chemical properties of 2,2-**dibromoacetaldehyde** are summarized in the table below. This data is essential for handling, storage, and analysis of the compound.



Property	Value	
Molecular Formula	C <sub>2</sub> H <sub>2</sub> Br <sub>2</sub> O	
Molecular Weight	201.84 g/mol [1]	
CAS Number	3039-13-2[1][2]	
Boiling Point	136.3 °C at 760 mmHg	
Density	2.357 g/cm <sup>3</sup>	
Refractive Index	1.541	
Solubility	Slightly soluble in DMSO and Methanol (heated)	
Stability	Reported to be extremely moisture-sensitive and hygroscopic	

## **Spectroscopic Data**

Detailed experimental spectra for **dibromoacetaldehyde** are not widely available in public databases. The information below is based on available data and predictions for related compounds.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR: Specific experimental ¹H NMR data for **dibromoacetaldehyde** is not available in the provided search results. Based on the structure (Br<sub>2</sub>CH-CHO), one would expect two signals: a doublet for the aldehydic proton (CHO) and a triplet for the methine proton (CHBr<sub>2</sub>). The coupling between these two protons would result in a doublet-triplet splitting pattern. The chemical shifts would be significantly influenced by the electron-withdrawing bromine atoms and the aldehyde group.
- ¹³C NMR: Experimental ¹³C NMR data for **dibromoacetaldehyde** is not available in the provided search results. Two signals would be expected: one for the carbonyl carbon (C=O) at a downfield chemical shift (typically 180-200 ppm) and one for the dibrominated carbon (CHBr₂) at a less deshielded position.
- 2. Infrared (IR) Spectroscopy



While a specific spectrum is not provided, the key characteristic IR absorption bands for **dibromoacetaldehyde** can be predicted based on its functional groups. PubChem indicates the availability of vapor phase IR spectra.[1]

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Description
C=O (aldehyde)	~1725-1740	Carbonyl stretch
C-H (aldehyde)	~2720 and ~2820	C-H stretch (Fermi doublet)
C-Br	500-750	Carbon-bromine stretch

#### 3. Mass Spectrometry (MS)

The NIST Mass Spectrometry Data Center has an entry for **dibromoacetaldehyde**, indicating that GC-MS data exists.[1] The mass spectrum would be expected to show a molecular ion peak (M<sup>+</sup>) cluster characteristic of a compound containing two bromine atoms (with isotopes <sup>79</sup>Br and <sup>81</sup>Br in approximately a 1:1 ratio), resulting in M, M+2, and M+4 peaks with relative intensities of approximately 1:2:1.

#### Expected Fragmentation Patterns:

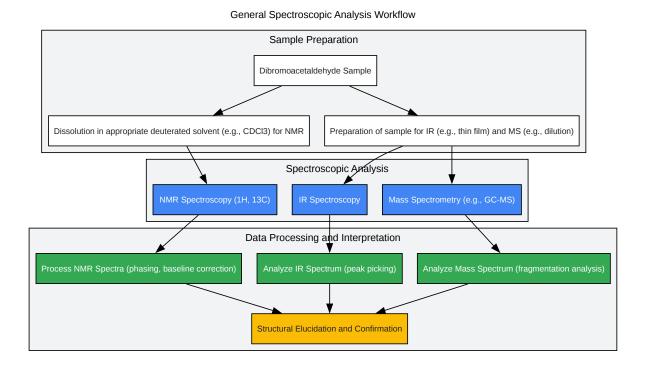
- Loss of a bromine atom ([M-Br]+)
- Loss of a hydrogen bromide molecule ([M-HBr]+)
- Formation of the formyl cation ([CHO]+)
- Formation of the dibromomethyl cation ([CHBr2]+)

## **Experimental Protocols**

Detailed experimental protocols for the acquisition of NMR, IR, and MS data for **dibromoacetaldehyde** are not available in the provided search results. However, a general workflow for the spectroscopic analysis of a similar compound is outlined below.

General Workflow for Spectroscopic Analysis





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Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

## Conclusion

This guide summarizes the currently available spectroscopic and physical data for **dibromoacetaldehyde**. While comprehensive experimental spectra are not readily accessible in public domains, the provided information on physical properties and predicted spectroscopic features offers a valuable resource for researchers. The high reactivity and moisture sensitivity of **dibromoacetaldehyde** may contribute to the challenges in obtaining and publishing its



detailed spectroscopic data. Further research and publication of this data would be beneficial to the scientific community.

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### References

- 1. Dibromoacetaldehyde | C2H2Br2O | CID 18223 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 3039-13-2, DIBROMOACETALDEHYDE | lookchem [lookchem.com]
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